2-[1-(2-Phenylethanesulfonyl)azetidin-3-yl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
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Overview
Description
2-[1-(2-Phenylethanesulfonyl)azetidin-3-yl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of azetidine, pyridine, and pyridazinone moieties, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-Phenylethanesulfonyl)azetidin-3-yl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of a suitable amino alcohol precursor under acidic conditions.
Introduction of the Phenylethanesulfonyl Group: The phenylethanesulfonyl group is introduced via sulfonylation of the azetidine ring using phenylethanesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Pyridazinone Core: The pyridazinone core is formed through a cyclization reaction involving a hydrazine derivative and a suitable diketone precursor.
Coupling of the Pyridine Moiety: The pyridine moiety is introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine boronic acid or halide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and scalability. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of greener and more sustainable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-Phenylethanesulfonyl)azetidin-3-yl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the pyridine ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thio derivatives.
Scientific Research Applications
2-[1-(2-Phenylethanesulfonyl)azetidin-3-yl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(2-Phenylethanesulfonyl)azetidin-3-yl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-[1-(2-Phenylethanesulfonyl)azetidin-3-yl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one: Similar structure with a pyridin-3-yl group instead of pyridin-4-yl.
2-[1-(2-Phenylethanesulfonyl)azetidin-3-yl]-6-(pyridin-2-yl)-2,3-dihydropyridazin-3-one: Similar structure with a pyridin-2-yl group instead of pyridin-4-yl.
2-[1-(2-Phenylethanesulfonyl)azetidin-3-yl]-6-(pyridin-5-yl)-2,3-dihydropyridazin-3-one: Similar structure with a pyridin-5-yl group instead of pyridin-4-yl.
Uniqueness
The uniqueness of 2-[1-(2-Phenylethanesulfonyl)azetidin-3-yl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical reactivity and biological activity. The presence of the pyridin-4-yl group, in particular, may enhance its binding affinity to certain molecular targets and improve its overall pharmacological profile.
Properties
IUPAC Name |
2-[1-(2-phenylethylsulfonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c25-20-7-6-19(17-8-11-21-12-9-17)22-24(20)18-14-23(15-18)28(26,27)13-10-16-4-2-1-3-5-16/h1-9,11-12,18H,10,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIUGBOWUFGIQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)CCC2=CC=CC=C2)N3C(=O)C=CC(=N3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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